[4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone
Description
The compound [4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone is a synthetic heterocyclic molecule featuring a pyrrolidine core linked to a piperazine moiety substituted with a 5-methyl-2-phenylpyrazole group. A thiazolidin-3-yl ring is attached via a methanone bridge. This structure combines pharmacophores known for diverse bioactivities, including pyrazole (anti-inflammatory, anticancer), piperazine (CNS modulation), and thiazolidinone (antimicrobial, antidiabetic) motifs.
Properties
CAS No. |
1404559-17-6 |
|---|---|
Molecular Formula |
C22H30N6OS |
Molecular Weight |
426.6 g/mol |
IUPAC Name |
[(2R,4R)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone |
InChI |
InChI=1S/C22H30N6OS/c1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27/h2-6,13,19-20,23H,7-12,14-16H2,1H3/t19-,20-/m1/s1 |
InChI Key |
WGRQANOPCQRCME-WOJBJXKFSA-N |
SMILES |
CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5 |
Isomeric SMILES |
CC1=NN(C(=C1)N2CCN(CC2)[C@@H]3C[C@@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5 |
Canonical SMILES |
CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5 |
Synonyms |
[(2R,4R)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-1-piperazinyl]-2-pyrrolidinyl]-3-thiazolidinylmethanone_x000B_ |
Origin of Product |
United States |
Mechanism of Action
Target of Action
Teneligliptin, also known as Teneligliptin (2R,4R)-Isomer, Teneligliptin-D8, or [4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone, is primarily targeted towards the Dipeptidyl Peptidase-4 (DPP-4) enzyme . DPP-4 is a protein that degrades incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in regulating insulin secretion.
Mode of Action
Teneligliptin acts as a potent, selective, and long-lasting inhibitor of DPP-4 . By inhibiting DPP-4, teneligliptin prevents the degradation of GLP-1. This results in increased levels of GLP-1, which in turn facilitates increased insulin secretion. The unique J-shaped or anchor locked domain structure of teneligliptin contributes to its potent inhibition of the DPP-4 enzyme.
Biochemical Pathways
The primary biochemical pathway affected by teneligliptin is the incretin pathway . Incretins, such as GLP-1, are hormones that stimulate insulin secretion in response to meals. By inhibiting DPP-4 and preventing the degradation of GLP-1, teneligliptin enhances the incretin effect, leading to improved regulation of insulin and glucose homeostasis.
Pharmacokinetics
Teneligliptin exhibits unique pharmacokinetic properties. It has a half-life of approximately 24 hours and is metabolized by cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3) , or excreted from the kidney in an unchanged form.
Result of Action
The primary molecular effect of teneligliptin’s action is the increased level of GLP-1 in the body. This leads to enhanced insulin secretion and improved blood glucose control. Clinically, teneligliptin has been shown to be effective in controlling glycemic parameters in patients with type 2 diabetes mellitus.
Action Environment
The action of teneligliptin can be influenced by various environmental factors. For instance, the drug’s metabolism can be affected by factors that influence the activity of CYP3A4 and FMO3. Due to its multiple elimination pathways, teneligliptin is considered to have a low potential for drug-drug interactions
Biochemical Analysis
Biochemical Properties
Teneligliptin API plays a significant role in biochemical reactions, particularly in the regulation of incretin hormones. It interacts with the DPP-4 enzyme, inhibiting its activity. This inhibition slows the inactivation of incretin hormones, enhancing their concentrations in the bloodstream. The nature of these interactions is characterized by high selectivity and potency.
Cellular Effects
Teneligliptin API has profound effects on various types of cells, especially pancreatic beta cells. It influences cell function by enhancing the secretion of insulin in a glucose-dependent manner. This impact on cellular metabolism contributes to the regulation of both fasting and postprandial glucose levels.
Molecular Mechanism
The molecular mechanism of action of Teneligliptin API involves binding interactions with the DPP-4 enzyme. By inhibiting this enzyme, Teneligliptin API prevents the rapid inactivation of incretin hormones. This results in increased levels of these hormones, which stimulate insulin secretion from pancreatic beta cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Teneligliptin API have been observed to change over time. It has been shown to have a half-life of approximately 24 hours, indicating its long-lasting action. Stability studies have also been conducted, with results suggesting that Teneligliptin API is stable under various conditions.
Dosage Effects in Animal Models
The effects of Teneligliptin API have been studied in animal models at different dosages. These studies have shown that the hypoglycemic effect of Teneligliptin API is dose-dependent. No significant hypoglycemic effect was observed when Teneligliptin API was administered alone.
Metabolic Pathways
Teneligliptin API is involved in several metabolic pathways. It is metabolized by cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3), or excreted from the kidney in an unchanged form. This involvement in multiple elimination pathways suggests that Teneligliptin API has a low potential for drug-drug interactions.
Biological Activity
The compound (2S,4S)-4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]tetrahydro-1H-pyrrol-2-ylmethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features multiple functional groups, including a pyrazole ring, a piperazine ring, a thiazolidine ring, and a pyrrolidine ring. Its IUPAC name is:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties, including:
- Antimicrobial Activity : The compound has shown significant antimicrobial properties against various bacterial strains and fungi. For instance, studies indicated that derivatives of pyrazole compounds exhibit varying degrees of antimicrobial efficacy against pathogens such as Escherichia coli and Staphylococcus aureus .
- Antidiabetic Effects : Research indicates that thiazolidinone derivatives can improve insulin sensitivity and have been explored for their potential in managing diabetes. The compound's structure suggests it may interact with insulin receptors or modulate glucose metabolism pathways .
- Cytotoxicity : Preliminary cytotoxicity assays have demonstrated that this compound exhibits selective toxicity towards cancer cell lines, suggesting its potential as an anticancer agent. The mechanism may involve the induction of apoptosis or inhibition of cell proliferation .
The exact mechanism of action for (2S,4S)-4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]tetrahydro-1H-pyrrolidin-2-ylmethanone is not fully elucidated; however, it is believed to involve:
- Receptor Binding : The compound may bind to specific receptors involved in metabolic regulation or signal transduction pathways.
- Enzyme Inhibition : It may inhibit enzymes that are crucial for the metabolism of glucose or other substrates involved in energy homeostasis.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against E. coli, S. aureus | |
| Antidiabetic | Enhances insulin sensitivity | |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Study 1: Antimicrobial Efficacy
A study conducted on various pyrazole derivatives showed that compounds similar to the target molecule exhibited minimum inhibitory concentrations (MIC) against several bacterial strains. The results indicated that modifications in the pyrazole moiety could enhance antibacterial activity .
Case Study 2: Antidiabetic Properties
In a preclinical model using Zucker fatty rats, compounds structurally related to (2S,4S)-4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]tetrahydro-1H-pyrrolidin-2-ylmethanone demonstrated significant reductions in plasma glucose levels during oral glucose tolerance tests .
Comparison with Similar Compounds
Structural Analog: ((2R,4R)-4-(4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)pyrrolidin-2-yl)(thiazolidin-3-yl)methanone (CAS: 1404559-17-6)
Key Differences :
- Pyrazole Substitution: The target compound has a 5-methyl-2-phenylpyrazol-3-yl group, whereas the analog features a 3-methyl-1-phenyl-1H-pyrazol-5-yl substituent.
- Stereochemistry: The analog is stereospecific ((2R,4R)-pyrrolidine), which may enhance selectivity in biological systems compared to the non-specified stereochemistry of the target compound.
Pharmacological Implications :
- Piperazine-pyrrolidine-thiazolidinone hybrids are often explored for CNS activity (e.g., antipsychotics) or anticancer effects. The stereospecific analog may exhibit improved pharmacokinetic profiles due to defined spatial orientation .
Structural Analog: 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole
Key Differences :
- Core Structure : This compound replaces the pyrrolidine-piperazine framework with a benzothiazole core, linked to a dihydropyrazole.
Pharmacological Activity :
- Demonstrated antitumor (via apoptosis induction) and antidepressant activities in preclinical models. The benzothiazole moiety is associated with tyrosine kinase inhibition, suggesting a divergent mechanism compared to the target compound’s thiazolidinone-piperazine system .
Plant-Derived Pyrazoline Analogs
Evidence Context : Plant-derived pyrazolines (e.g., C. gigantea extracts) show insecticidal activity dependent on cuticle permeability and metabolic rates in pests .
Comparison :
- Structural Complexity : The target compound’s multi-heterocyclic design allows for targeted interactions with mammalian enzymes (e.g., kinases, neurotransmitter receptors), unlike plant-derived pyrazolines, which often act through broad mechanisms like oxidative stress .
Data Table: Structural and Functional Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
